3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, substituted with various functional groups including a chlorophenylsulfonyl group, a methoxy group, and a methoxybenzylamine group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl, methoxy, and benzylamine groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with the chemicals and reaction conditions used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound. Substitution reactions can result in a wide variety of derivatives with different substituents on the quinoline core.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine include other quinoline derivatives with different substituents. Examples include:
- 3-((4-bromophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine
- 3-((4-fluorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine
- 3-((4-methylphenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylsulfonyl group, in particular, may enhance the compound’s reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-30-18-7-3-16(4-8-18)14-27-24-21-13-19(31-2)9-12-22(21)26-15-23(24)32(28,29)20-10-5-17(25)6-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGZCORDJRACOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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